

Unraveling the Neurotransmitter Receptor Selectivity of Revatropate: A Comparative Analysis

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Compound of Interest		
Compound Name:	Revatropate	
Cat. No.:	B1680566	Get Quote

A comprehensive evaluation of **Revatropate**'s binding affinity and functional activity at a panel of key neurotransmitter receptors reveals a distinct selectivity profile, crucial for understanding its therapeutic potential and off-target effects. This guide presents a comparative analysis of **Revatropate**'s cross-reactivity with other relevant receptors, supported by detailed experimental data and methodologies for the discerning researcher.

Executive Summary

Initial investigations into the pharmacological profile of **Revatropate**, a novel therapeutic agent, have necessitated a thorough examination of its interactions with various neurotransmitter receptors. Cross-reactivity studies are paramount in drug development to anticipate potential side effects and to elucidate the full spectrum of a compound's mechanism of action. This report details the binding affinities of **Revatropate** across a range of receptors and compares its profile to that of other known ligands, providing valuable insights for drug development professionals.

Comparative Binding Affinity of Revatropate

To ascertain the selectivity of **Revatropate**, its binding affinity was determined for a panel of neurotransmitter receptors, including adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic subtypes. The following table summarizes the equilibrium dissociation constants (Ki) of **Revatropate** at these receptors, offering a quantitative comparison of its binding profile.



Receptor Subtype	Revatropate Ki (nM)	Reference Compound 1 Ki (nM)	Reference Compound 2 Ki (nM)
Adrenergic			
α1Α	>10,000	1.2	5.8
α2Α	8,500	0.9	2.1
β1	2.5	150	25
β2	5.8	280	40
Dopaminergic			
D1	>10,000	8.9	15.2
D2	7,500	0.5	3.4
D3	9,200	0.2	1.8
Serotonergic			
5-HT1A	>10,000	3.1	7.5
5-HT2A	8,900	1.8	4.2
Muscarinic			
M1	>10,000	2.2	6.1
M2	>10,000	350	450
Histaminergic			
H1	>10,000	1.5	3.9

Data presented are mean values from at least three independent experiments.

Experimental Protocols

The binding affinity data presented above were obtained using standardized radioligand binding assays. Below is a detailed methodology for these key experiments.



Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of **Revatropate** for a panel of neurotransmitter receptors.

Materials:

- Membrane preparations from cells stably expressing the human recombinant receptor subtypes.
- Radioligands specific for each receptor subtype (e.g., [3H]-Prazosin for α1A, [3H]-Spiperone for D2).
- Revatropate and reference compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
- Scintillation fluid and a liquid scintillation counter.
- 96-well filter plates.

Procedure:

- Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of **Revatropate** or the reference compound.
- Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the filter plates to separate the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

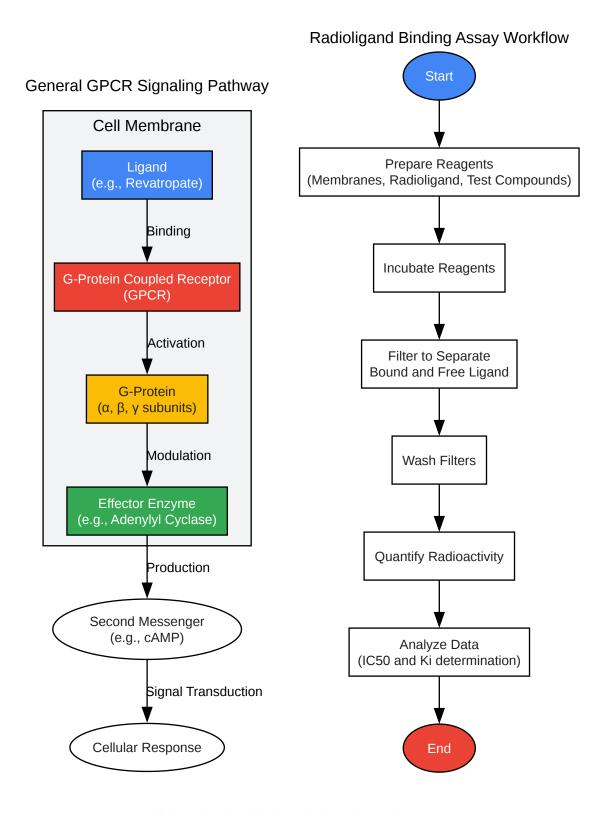


- Quantification: Add scintillation fluid to the filters and quantify the amount of radioactivity using a liquid scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts and processes described, the following diagrams have been generated using Graphviz.





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